molecular formula C11H12N4O2 B14901170 n-((1h-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

n-((1h-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14901170
M. Wt: 232.24 g/mol
InChI Key: ZGQOLBPNORFUDM-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features both pyrazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyrazole derivatives with pyridine carboxamides. One common method involves the condensation of 1H-pyrazole-3-carboxaldehyde with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of eco-friendly reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction may produce the corresponding alcohol derivative .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit kinase enzymes, leading to the modulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for further investigation .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-methyl-2-oxo-N-(1H-pyrazol-5-ylmethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-7-2-3-9(11(17)14-7)10(16)12-6-8-4-5-13-15-8/h2-5H,6H2,1H3,(H,12,16)(H,13,15)(H,14,17)

InChI Key

ZGQOLBPNORFUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NCC2=CC=NN2

Origin of Product

United States

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